2-(4-acetylpiperazin-1-yl)-N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-oxoacetamide
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Overview
Description
The description of a compound typically includes its IUPAC name, other names or synonyms, and its CAS number. It may also include information about the compound’s use or role, such as whether it’s used in any industrial processes, pharmaceuticals, or research .
Synthesis Analysis
Synthesis analysis involves understanding the methods used to synthesize the compound. This can include the starting materials, the type of reaction, the conditions under which the reaction is carried out, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves examining the compound’s molecular formula, the arrangement of atoms in the molecule, and the type of bonds between the atoms .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with other substances, the conditions under which it reacts, and the products of its reactions .Physical and Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, density, and stability .Scientific Research Applications
Antifungal Activity
2-(2-oxo-morpholin-3-yl)-acetamide derivatives have been identified as broad-spectrum antifungal agents effective against Candida species and characterized by antifungal activity against Aspergillus species. These compounds demonstrate significant in vivo efficacy in murine models of systemic Candida albicans infection, indicating their potential as fungicidal agents (Bardiot et al., 2015).
Antimicrobial Activity
A new series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides has been prepared and evaluated for antimicrobial activity. These compounds were found to be active against selected microbial species, highlighting their potential as antimicrobial agents (Gul et al., 2017).
Analgesic Activity
Research has also focused on the conversion of acetaminophen to bioactive N-acylphenolamine AM404 via fatty acid amide hydrolase-dependent arachidonic acid conjugation in the nervous system. This pathway represents a novel route for drug metabolism and suggests a molecular mechanism for the analgesic effects observed following acetaminophen treatment (Högestätt et al., 2005).
Anticonvulsant Properties
The synthesis and evaluation of new acetamide derivatives have been explored for their anticonvulsant properties. Compounds derived from this chemical structure have shown promising results in models of epilepsy, indicating their potential use as anticonvulsant agents (Severina et al., 2020).
Mechanism of Action
Target of Action
The compound, 2-(4-acetylpiperazin-1-yl)-N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-oxoacetamide, primarily targets the c-Met kinase . c-Met is a protein that in humans is encoded by the MET gene. It has a role in cell growth, survival, and migration.
Mode of Action
The compound interacts with its target, c-Met kinase, by inhibiting its activity . This inhibition prevents the activation of downstream signaling pathways that are critical for the survival and proliferation of cancer cells.
Biochemical Pathways
The compound affects the HGF/c-Met signaling pathway . This pathway is involved in cell growth, survival, and migration. By inhibiting c-Met, the compound disrupts this pathway, leading to the inhibition of these cellular processes.
Result of Action
The result of the compound’s action is the inhibition of c-Met phosphorylation in c-Met dependent cell lines . This leads to a significant reduction in tumor growth in both NIH-3T3-TPR-Met and U-87 MG human glioblastoma xenograft models .
Action Environment
The environment in which the compound acts can greatly influence its efficacy and stability Factors such as pH, temperature, and the presence of other molecules can impact the compound’s ability to interact with its target.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(4-acetylpiperazin-1-yl)-N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N5O4/c1-17(28)25-8-10-27(11-9-25)22(30)21(29)23-16-20(26-12-14-31-15-13-26)18-4-6-19(7-5-18)24(2)3/h4-7,20H,8-16H2,1-3H3,(H,23,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEPPUPHQIZYYHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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